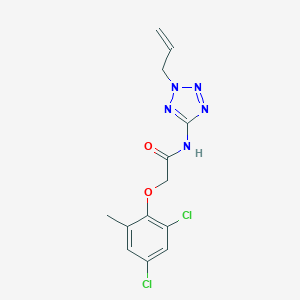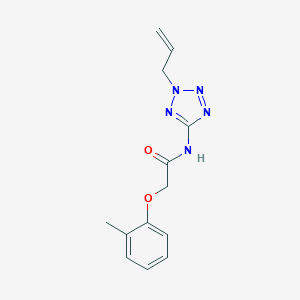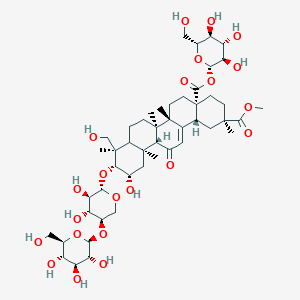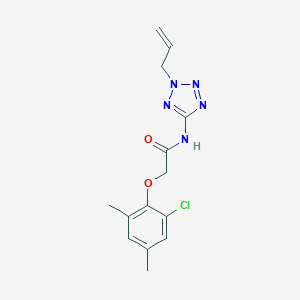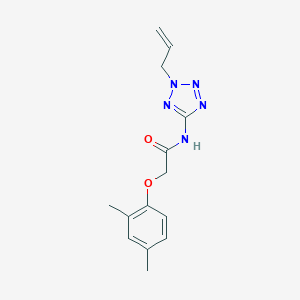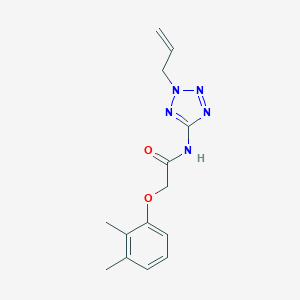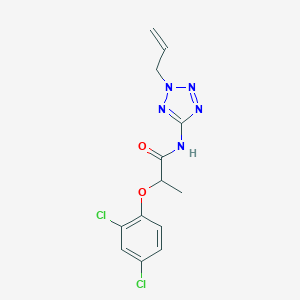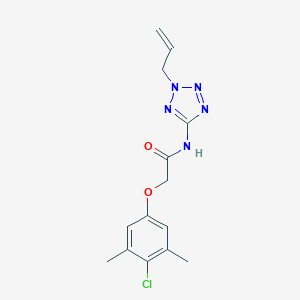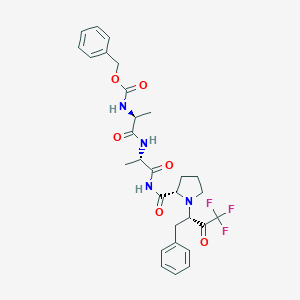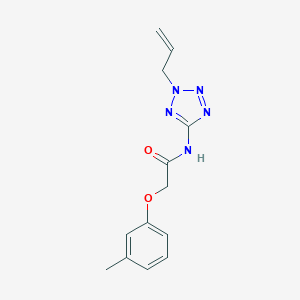
N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide, also known as TAT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TAT is a tetrazole-based compound that has been synthesized using various methods, including the reaction of allyl bromide with 5-amino-1H-tetrazole, followed by the reaction with 3-methylphenoxyacetic acid.
Wirkmechanismus
The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide is not fully understood, but studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation, inflammation, and bacterial growth. N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory cytokines. N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide has also been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and cell division.
Biochemische Und Physiologische Effekte
N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of pro-inflammatory cytokine production, and the inhibition of bacterial growth. N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide has also been shown to have antioxidant properties, which may contribute to its anticancer and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide can also be easily modified to create analogs with improved properties. However, N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide also has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide, including the development of analogs with improved properties, the investigation of its potential use as an anti-cancer agent in combination with other drugs, and the exploration of its potential use as an antibacterial agent in vivo. Further studies are also needed to fully understand the mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide and to identify potential off-target effects.
Synthesemethoden
N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide can be synthesized using various methods, including the reaction of allyl bromide with 5-amino-1H-tetrazole, followed by the reaction with 3-methylphenoxyacetic acid. This method involves the use of a solvent such as dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3) to facilitate the reaction. The resulting product is then purified using column chromatography to obtain pure N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide has been shown to have significant anticancer activity, with studies demonstrating its ability to induce apoptosis in cancer cells. N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide has also been studied for its potential use as an anti-inflammatory agent, with studies showing its ability to inhibit the production of pro-inflammatory cytokines. In addition, N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide has been studied for its potential use as an antibacterial agent, with studies showing its ability to inhibit the growth of various bacterial strains.
Eigenschaften
Produktname |
N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide |
|---|---|
Molekularformel |
C13H15N5O2 |
Molekulargewicht |
273.29 g/mol |
IUPAC-Name |
2-(3-methylphenoxy)-N-(2-prop-2-enyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C13H15N5O2/c1-3-7-18-16-13(15-17-18)14-12(19)9-20-11-6-4-5-10(2)8-11/h3-6,8H,1,7,9H2,2H3,(H,14,16,19) |
InChI-Schlüssel |
CIJSMNIWMZRDSQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=NN(N=N2)CC=C |
Kanonische SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=NN(N=N2)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B235152.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B235162.png)

![Tert-butyl [(1S,2S)-1-benzyl-2,3-dihydroxypropyl]carbamate](/img/structure/B235168.png)
